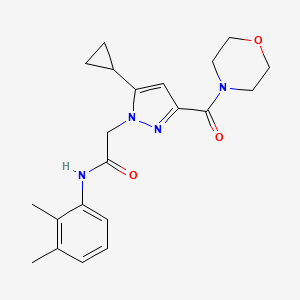

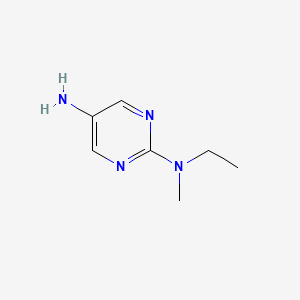

![molecular formula C15H17N5O4 B2915024 Ethyl 3-[2-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]hydrazinyl]-3-oxopropanoate CAS No. 2319839-46-6](/img/structure/B2915024.png)

Ethyl 3-[2-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]hydrazinyl]-3-oxopropanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of this compound involves several steps. One common approach is the O-acylation of an amidoxime with an acyl chloride, an anhydride, or an activated carboxylic acid. Subsequently, the O-acylamidoxime undergoes cyclocondensation to form the 1,2,4-oxadiazole ring. The reaction typically occurs at room temperature in the presence of TBAF/THF .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Studies have demonstrated methodologies for synthesizing oxadiazoles, pyrazoles, and pyridines, which are significant in creating compounds with potential insecticidal, antibacterial, and anticancer activities. For instance, the development of an expedient route for pyrazole synthesis, showcasing a simple hydrazinolysis process, suggests a potential pathway for synthesizing related compounds with agricultural applications (Yeming Ju, 2014). Similarly, the one-pot syntheses of polyfunctional pyrazolyl substituted and pyrazolofused pyridines highlight a method for creating complex molecules in a single reaction step, hinting at the versatility of related compounds in chemical synthesis (F. Latif, E. A. E. Rady, & Dietrich Döupp, 2003).

Biological Activities and Applications

The exploration of heterocyclic compounds extends into their biological activities, where derivatives of similar structures have shown promising anticancer, antibacterial, and antiviral properties. For example, compounds synthesized from ethyl 2-(3-chloro-2-yl)-5-hydroxy-pyrazole-3-carboxylate, an intermediate for pesticides, illustrate the compound's importance in developing new agrochemicals (Yeming Ju, 2014). Additionally, the synthesis and biological evaluation of novel heterocyclic compounds containing a sulfonamido moiety, suitable as antibacterial agents, underscore the potential of similar structures in medicinal chemistry (M. E. Azab, M. Youssef, & E. A. El-Bordany, 2013).

Advanced Synthesis Techniques

Innovative synthesis techniques, such as the use of octadecyl amine in creating nitrogen heterocycles, demonstrate the evolving methodologies in synthesizing complex molecules. These techniques offer insights into the production of amphiphilic materials with enhanced solubility, biodegradability, and reduced toxicity, contributing to environmentally friendly and human-safe applications (R. El-Sayed & Saleh A. Ahmed, 2016).

Mechanism of Action

Target of Action

The primary targets of the compound “ethyl 2-{N’-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]hydrazinecarbonyl}acetate” are currently unknown. The compound contains a 1,2,4-oxadiazole ring, which is a well-known pharmacophore frequently encountered in active pharmaceutical ingredients with various therapeutic focuses .

Mode of Action

Compounds containing a 1,2,4-oxadiazole ring have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy . They have also been utilized for the development of energetic materials, fluorescent dyes, OLEDs, sensors, and insecticides .

Biochemical Pathways

Given the presence of the 1,2,4-oxadiazole ring, it is possible that it may interact with various biochemical pathways depending on its specific targets .

Result of Action

Compounds with a 1,2,4-oxadiazole ring have been associated with various therapeutic effects, including cancer therapy, treatment of age-related diseases, antimicrobials, and more .

properties

IUPAC Name |

ethyl 3-[2-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]hydrazinyl]-3-oxopropanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N5O4/c1-2-23-12(22)8-11(21)18-19-14-10(4-3-7-16-14)15-17-13(20-24-15)9-5-6-9/h3-4,7,9H,2,5-6,8H2,1H3,(H,16,19)(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIZDNTRVDDUHKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)NNC1=C(C=CC=N1)C2=NC(=NO2)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

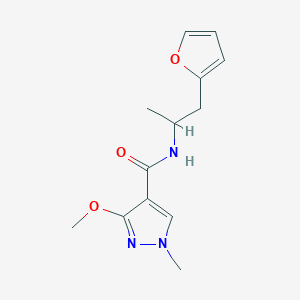

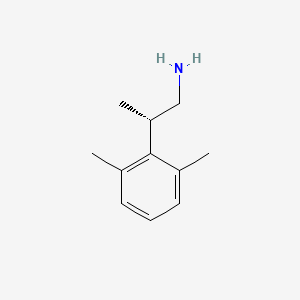

![N-(1-cyanocycloheptyl)-2-[2-(3-methyl-1H-1,2,4-triazol-5-yl)morpholin-4-yl]acetamide](/img/structure/B2914946.png)

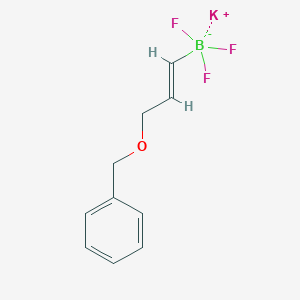

![N-(4-chlorobenzyl)-4-[3-[3-(trifluoromethyl)phenyl]-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl]benzenecarboxamide](/img/structure/B2914947.png)

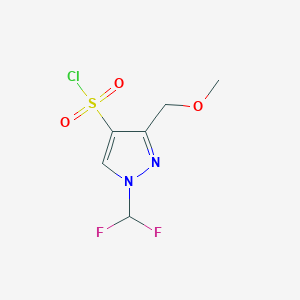

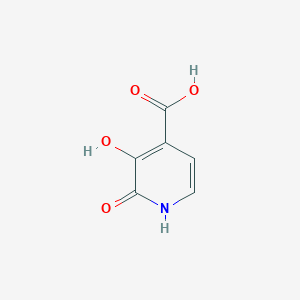

![2-(8-Methoxy-4-methyl-6-oxobenzo[c]chromen-3-yl)oxy-2-phenylacetic acid](/img/structure/B2914949.png)

![2-((3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenethylacetamide](/img/structure/B2914956.png)

![2-(4-tert-butylphenyl)-4-[(3-phenoxypropyl)sulfanyl]-6H,7H-pyrazolo[1,5-a][1,3,5]triazin-7-one](/img/structure/B2914957.png)

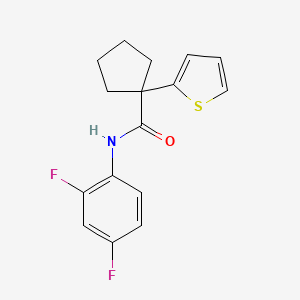

![2,6-dichloro-N-[(1-phenylcyclopropyl)methyl]pyridine-4-carboxamide](/img/structure/B2914958.png)